molecular formula C9H10N2O2S2 B2669899 Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 41940-53-8

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No.: B2669899
CAS No.: 41940-53-8
M. Wt: 242.31
InChI Key: YAIUQFYBZXKIOX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 837407-87-1) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂S₂. Its structure features a fused thieno[2,3-d][1,3]thiazole core, substituted with an amino group at position 2, a methyl group at position 6, and an ethyl ester at position 5 (Figure 1). This compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, followed by cyclization with chlorformamidine hydrochloride . Its crystal structure and intermolecular interactions (e.g., hydrogen bonding) have been analyzed using tools like the SHELX software suite, ensuring precise structural validation .

Properties

IUPAC Name

ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)6-4(2)5-7(14-6)11-9(10)15-5/h3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIUQFYBZXKIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for estrogen receptors and adenosine receptor antagonists . Additionally, it may inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Core: The thieno[2,3-d][1,3]thiazole system in the target compound differs from pyrimidine or imidazole-fused analogs, influencing electronic delocalization and dipole moments.
  • Synthesis : All compounds utilize cyclization strategies, but the choice of starting materials (e.g., Gewald intermediates vs. imidazole precursors) dictates regioselectivity and yield .

Physicochemical and Crystallographic Properties

While direct data on melting points or solubility are absent in the evidence, inferences can be drawn from structural features:

  • Hydrogen Bonding: The amino and ester groups in the target compound facilitate N–H···O and C–H···S interactions, promoting stable crystal packing .
  • Ring Puckering: The thienothiazole core may adopt distinct puckering conformations compared to pyrimidine or imidazole systems, affecting molecular packing and solubility .

Biological Activity

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS Number: 41940-53-8) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Formula : C9H10N2O2S2
  • Molecular Weight : 242.32 g/mol
  • Structure : The compound features a thieno[2,3-d][1,3]thiazole core with an ethyl amino and carboxylate functional group, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from α-bromoacetates and thioureas. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against a range of pathogens:

Pathogen Activity Reference
Staphylococcus aureusStrong antibacterial
Bacillus subtilisStrong antibacterial
Candida albicansModerate antifungal
Mycobacterium tuberculosisActive against strains

The compound demonstrated bactericidal activity comparable to standard antibiotics such as ampicillin and gentamicin sulfate.

Anticancer Activity

This compound has also been assessed for anticancer properties. In a National Cancer Institute (NCI) screening involving 60 tumor cell lines, it showed broad-spectrum activity against various cancer types:

Cancer Type Activity Level Reference
Breast cancerSignificant inhibition
Lung cancerModerate inhibition
Colon cancerModerate inhibition

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : It has been identified as a ligand for estrogen receptors and adenosine receptors, influencing various signaling pathways related to cell growth and survival .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Bhuniya et al. (2015) highlighted the effectiveness of thiazole derivatives in inhibiting Leishmania species. This compound was part of a broader screening that identified promising candidates for antileishmanial therapies .
  • Anticancer Screening : A comprehensive evaluation by the NCI revealed that the compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further investigation into its structure-activity relationships to optimize efficacy .

Q & A

Q. Key Considerations :

  • Optimize reaction stoichiometry and temperature to avoid side products.
  • Use inert atmospheres (N₂) to prevent oxidation of sulfur-containing intermediates.

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for ethyl ester protons (δ ~4.3 ppm, quartet; δ ~1.3 ppm, triplet), aromatic protons (δ 6.5–7.5 ppm), and NH₂ groups (δ ~5.5 ppm, broad) .
    • ¹³C NMR : Carboxylate carbonyl (δ ~165 ppm), thiazole/thiophene carbons (δ 110–150 ppm) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹), and NH₂ (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 254 for C₁₀H₁₀N₂O₂S₂) and fragmentation patterns confirm the structure .

Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

Advanced: How can crystallographic data inconsistencies be resolved for this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray sources to minimize errors in intensity measurements.
  • Refinement Strategies :
    • Apply SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks .
    • Validate against the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar thienothiazole derivatives .
  • Twinning Analysis : For twinned crystals, use SHELXD to deconvolute overlapping reflections .

Example : A 0.8 Å resolution structure revealed a puckered thienothiazole ring with Cremer-Pople parameters (Q = 0.42 Å, θ = 18°), consistent with related heterocycles .

Advanced: How do substituent modifications impact biological activity in related compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the methyl group at position 6 with bulkier substituents (e.g., trifluoromethyl) to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 2 to modulate π-π stacking in target binding .
  • Experimental Design :
    • Synthesize derivatives via method A (acetic acid reflux) or method B (chloroacetic acid/sodium acetate) .
    • Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays.

Case Study : Ethyl 2-(4-trifluoromethylphenyl)thiazole-5-carboxylate showed improved IC₅₀ (0.8 µM) compared to the methyl analog (IC₅₀ = 2.3 µM) in kinase inhibition assays .

Advanced: How to analyze hydrogen bonding patterns in its crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds:
    • D : Donor (NH₂ group).
    • A : Acceptor (ester carbonyl or thiazole nitrogen).
  • Software Tools : Mercury (CSD) for visualizing networks and calculating interaction energies .

Example : In a related structure, N–H···O=C interactions form infinite chains (C(4) motif), while N–H···S contacts create R₂²(8) rings, stabilizing the lattice .

Advanced: How to address low yields in scaled-up synthesis?

Methodological Answer:

  • Process Optimization :
    • Replace DMSO with DMF to reduce viscosity and improve mixing in large batches .
    • Use flow chemistry for controlled cyclization, minimizing exothermic side reactions.
  • Byproduct Analysis :
    • LC-MS to detect dimerization products (e.g., disulfide bridges).
    • Add radical scavengers (e.g., BHT) to suppress sulfur-mediated side pathways .

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